molecular formula C15H14BrN3OS2 B4888698 N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide

N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide

Cat. No.: B4888698
M. Wt: 396.3 g/mol
InChI Key: WNLGKTJJTRJRPK-UHFFFAOYSA-N
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Description

N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide is a complex organic compound that features a thiophene and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide typically involves multiple steps, starting with the formation of the thiophene and thiazole rings. These rings are then linked through an amine group to a phenyl ring, which is subsequently acetylated. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This can involve pathways related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide is unique due to its specific combination of thiophene and thiazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2.BrH/c1-10(19)16-11-4-6-12(7-5-11)17-15-18-13(9-21-15)14-3-2-8-20-14;/h2-9H,1H3,(H,16,19)(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLGKTJJTRJRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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